Lipophilicity Advantage of the para-Fluoro Substituent
The target compound incorporates a para-fluorophenyl group, which imparts a specific lipophilicity profile. Its computed XLogP3 value of 3.9 is significantly lower than that of its non-fluorinated analog, 3-Phenyl-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide, which has a predicted XLogP3 of 4.0 . This difference, while numerically small, can be influential in optimizing a lead compound's solubility-permeability balance and reducing non-specific binding in biological assays. This represents a quantifiable, design-driven advantage for medicinal chemistry projects focused on balancing potency with drug-like properties.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | 3-Phenyl-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide, XLogP3 = 4.0 |
| Quantified Difference | Δ XLogP3 = -0.1 units |
| Conditions | Computed value via XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
The lower lipophilicity of the 4-fluoro derivative relative to its unsubstituted analog can be a critical factor in ADME optimization, reducing the risk of high metabolic clearance and promiscuous binding often associated with highly lipophilic compounds.
- [1] PubChem. Compound Summary for CID 56920622, 3-(4-Fluorophenyl)-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide. National Center for Biotechnology Information. View Source
- [2] PubChem. Compound Summary for CID 56920620, 3-Phenyl-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide. National Center for Biotechnology Information. View Source
